![molecular formula C23H22N4O4S B2813211 N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-19-4](/img/structure/B2813211.png)
N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazo[2,1-b][1,3]thiazole core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea in the presence of sodium carbonate in DMF can yield similar thiazole derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like DMF or DMSO.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its potential use in drug development for various diseases.
Industry: Utilizing its unique chemical properties in material science and other industrial applications.
Mechanism of Action
The mechanism of action of N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole
- N-(5-acetamido-2-methoxyphenyl)-N-methylglycine ethyl ester
Uniqueness
N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its imidazo[2,1-b][1,3]thiazole core is particularly noteworthy for its potential biological activity.
Biological Activity
N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate thiazole and imidazole moieties, which are known for their diverse biological activities. The process often includes the acylation of amines and the formation of heterocyclic structures through cyclization reactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole-containing compounds. Thiazoles are recognized for their ability to inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The thiazole ring is crucial for cytotoxic activity. It interacts with cellular targets such as microtubules and enzymes involved in cell cycle regulation.
- Case Studies :
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | A549 | 1.61 ± 1.92 |
Compound B | HeLa | 1.98 ± 1.22 |
Doxorubicin | A549 | Reference |
Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant properties using picrotoxin-induced convulsion models. The results indicate that certain structural features enhance its effectiveness in reducing seizure activity:
- Structure-Activity Relationship : The presence of specific substituents on the phenyl rings significantly influences anticonvulsant potency. For instance, electron-donating groups at particular positions have been shown to enhance activity .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and biological targets such as Bcl-2 proteins involved in apoptosis regulation. These studies reveal that the compound primarily interacts through hydrophobic contacts, suggesting a mechanism for its anticancer effects.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic assessments indicate that the compound exhibits favorable absorption characteristics with moderate lipophilicity, which is essential for bioavailability. Toxicity studies are ongoing, but initial findings suggest lower toxicity profiles compared to traditional chemotherapeutics.
Properties
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-13-21(22(29)25-18-11-16(24-14(2)28)7-10-20(18)31-4)32-23-26-19(12-27(13)23)15-5-8-17(30-3)9-6-15/h5-12H,1-4H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNKZTORCNXNKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=C(C=CC(=C4)NC(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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